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Compound of Interest

Compound Name:
5-(3-Chloro-4-fluorophenyl)pyridin-

3-ol

CAS No.: 1261920-24-4

Cat. No.: B6367337 Get Quote

Part 1: Executive Summary & Chemical Context
5-(3-Chloro-4-fluorophenyl)pyridin-3-ol represents a high-value pharmacophore scaffold,

often utilized in the development of kinase inhibitors (e.g., BRAF, MEK) and receptor

modulators. The molecule features a 3,5-disubstituted pyridine core, a classic bioisostere for

phenol or biaryl ether systems, offering improved metabolic stability and solubility profiles

compared to purely carbocyclic analogs.

The 3-chloro-4-fluorophenyl moiety is a privileged substructure in medicinal chemistry,

designed to block metabolic oxidation at the para-position (via fluorine) while enhancing

lipophilicity and filling hydrophobic pockets (via chlorine). The 3-hydroxy group on the pyridine

ring provides a critical handle for hydrogen bonding (donor/acceptor) or further functionalization

(e.g., prodrug ethers).

This guide details the structural elucidation, synthesis pathway, and physicochemical properties

required to validate this compound as a New Chemical Entity (NCE) or Key Intermediate.

Part 2: Chemical Identity & Properties[1][2][3]
Identification Data
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Property Specification Notes

IUPAC Name
5-(3-Chloro-4-

fluorophenyl)pyridin-3-ol

Molecular Formula C₁₁H₇ClFNO

Molecular Weight 223.63 g/mol Monoisotopic Mass: 223.02

Calculated LogP (cLogP) ~2.8 - 3.2 Moderately lipophilic

pKa (Predicted)
Pyridyl N: ~3.5 Phenolic OH:

~9.2
Amphoteric nature

Appearance Off-white to pale yellow solid Typical for biaryl pyridines

Solubility DMSO, Methanol, THF
Poor water solubility at neutral

pH

Structural Logic
The molecule consists of two aromatic rings linked by a single bond. The pyridine ring is

substituted at the meta positions (relative to nitrogen) by a hydroxyl group and the aryl ring.

Pyridine Core: Electron-deficient, susceptible to nucleophilic attack if not substituted, but the

3-OH pushes electron density back into the ring.

Aryl Ring: Electron-withdrawing (Cl, F) substituents deactivate the phenyl ring, increasing

metabolic stability.

Part 3: Synthesis & Purity Workflow
The most robust synthetic route is a Suzuki-Miyaura Cross-Coupling between a halopyridinol

and an arylboronic acid. This protocol ensures regioselectivity and high yields.

Synthesis Protocol
Reagents:

Partner A: 5-Bromo-3-hydroxypyridine (or 5-Bromo-3-methoxypyridine, followed by

deprotection).
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Partner B: (3-Chloro-4-fluorophenyl)boronic acid.

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Conditions: Degas solvents, heat to 90°C for 4-12 hours under N₂ atmosphere.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Purification: Flash Column Chromatography (SiO₂), eluting with DCM/MeOH (0-10%

gradient).

Visualization: Synthesis & Purification Logic
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Click to download full resolution via product page

Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of 5-(3-Chloro-4-
fluorophenyl)pyridin-3-ol.

Part 4: Structural Elucidation (Analytical Validation)
To confirm the identity of 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol, a multi-modal approach is

required.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):

Pyridine Protons (3H): Look for three distinct singlets (or doublets with small J ~2Hz

coupling) in the aromatic region (δ 8.0 - 8.5 ppm).

H2 (between N and OH): Most deshielded singlet.
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H6 (between N and Aryl): Deshielded singlet.

H4 (between OH and Aryl): Slightly shielded compared to H2/H6.

Phenyl Protons (3H):

H2' (between Cl and Linker): Doublet or singlet (δ ~7.8 ppm).

H6' (adjacent to Linker): Multiplet.

H5' (adjacent to F): Triplet-like multiplet due to H-F coupling (δ ~7.5 ppm).

Hydroxyl Proton (1H): Broad singlet, exchangeable with D₂O (δ ~10.0-10.5 ppm).

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI), Positive Mode (M+H)⁺.

Observed Mass:

m/z 224.0 (³⁵Cl isotope, 100% abundance).

m/z 226.0 (³⁷Cl isotope, ~33% abundance).

Diagnostic: The 3:1 ratio of M:(M+2) peaks confirms the presence of a single Chlorine atom.

Infrared Spectroscopy (FT-IR)
~3100-3400 cm⁻¹: Broad O-H stretch (intermolecular H-bonding).

~1580-1600 cm⁻¹: C=N / C=C aromatic stretches.

~1000-1100 cm⁻¹: C-F stretch.

Part 5: Physicochemical Properties & Tautomerism
Understanding the acid-base behavior is critical for formulation and biological assay

development.
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Tautomeric Equilibrium
Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines exist primarily as the enol (hydroxy) form

rather than the keto (pyridone) form, because the keto form would disrupt aromaticity without

the stabilization of a conjugated amide system. However, they exist as zwitterions in neutral

aqueous solution.

Visualization: Ionization States
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Caption: pH-dependent ionization states of 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol.

Part 6: Safety & Handling (Genotoxicity Risk)
Biaryl Alert: Biaryl systems can sometimes be metabolically activated to quinones or reactive

intermediates.

Halogenated Aniline Precursors: If the synthesis involves 3-chloro-4-fluoroaniline, ensure

rigorous removal (<10 ppm) as anilines are potential genotoxins (PGI).
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Handling: Treat as a potent bioactive compound. Use a fume hood, nitrile gloves, and eye

protection.
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fluorophenyl-pyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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